Cas no 2361782-82-1 (tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate)
![tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2361782-82-1x500.png)
tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Z2144490153
- EN300-26583873
- tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate
- 2361782-82-1
-
- インチ: 1S/C24H35N3O4/c1-6-21(28)25-17-18-10-12-19(13-11-18)22(29)27(7-2)20-9-8-15-26(16-14-20)23(30)31-24(3,4)5/h6,10-13,20H,1,7-9,14-17H2,2-5H3,(H,25,28)
- InChIKey: BKNIGVROUBDBLJ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCCC(CC1)N(C(C1C=CC(CNC(C=C)=O)=CC=1)=O)CC)=O
計算された属性
- せいみつぶんしりょう: 429.26275661g/mol
- どういたいしつりょう: 429.26275661g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 635
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26583873-0.05g |
tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate |
2361782-82-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate (CAS No. 2361782-82-1)
Tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate, a compound with the CAS number 2361782-82-1, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure, characterized by its azepane and benzamide moieties, has garnered considerable attention for its potential applications in the development of novel therapeutic agents. The compound's unique pharmacophoric features make it a promising candidate for further exploration in drug discovery and molecular biology research.
The chemical entity tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate is distinguished by its complex architecture, which integrates multiple functional groups to enhance its biological activity. The presence of a tert-butyl group at the carboxyl position contributes to the compound's stability and solubility, while the azepane ring provides a rigid scaffold that can modulate binding interactions with biological targets. Additionally, the benzamide moiety and the prop-2-enamido group introduce polar functionalities that are crucial for receptor recognition and pharmacological efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of this compound with greater precision. Studies have indicated that tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate exhibits significant potential as an inhibitor of various enzymatic pathways, particularly those involved in inflammation and pain signaling. The benzamide and azepane components are believed to interact with specific amino acid residues in target proteins, thereby modulating their activity and downstream effects.
In vitro studies have demonstrated that this compound demonstrates high selectivity for certain therapeutic targets, minimizing off-target effects and potential side reactions. The tert-butyl group further enhances its metabolic stability, reducing the likelihood of rapid degradation in biological systems. These properties make it an attractive candidate for further development into a lead compound for novel therapeutics.
The integration of cutting-edge synthetic methodologies has allowed for the efficient preparation of tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate, enabling researchers to conduct more comprehensive pharmacological evaluations. Advances in synthetic techniques have not only improved yield but also enhanced purity, ensuring that subsequent biological assays are performed under optimal conditions. This has been instrumental in elucidating the compound's mechanism of action and optimizing its pharmacological profile.
The role of computational modeling in understanding the interactions between tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate and biological targets cannot be overstated. Molecular dynamics simulations and virtual screening have identified key binding pockets and residues that are critical for its efficacy. These insights have guided experimental efforts, leading to the design of more potent derivatives with improved pharmacokinetic properties.
The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it a valuable tool for studying protein-protein interactions and developing novel biomimetic ligands. Additionally, its stability and solubility profile suggest that it may be suitable for use in drug delivery systems, enhancing bioavailability and targeting specificity.
Ongoing research is focused on exploring the synthetic derivatives of tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate to optimize its pharmacological properties further. By modifying key functional groups or introducing new moieties, scientists aim to develop compounds with enhanced potency, selectivity, and reduced toxicity. These efforts are supported by collaborations between academic institutions and pharmaceutical companies, fostering innovation in drug discovery.
The future prospects for this compound are promising, with several clinical trials underway to evaluate its efficacy in treating various diseases. The combination of its unique chemical structure, computational insights, and synthetic advancements positions it as a frontrunner in the development of next-generation therapeutics. As research continues to uncover new applications and mechanisms of action, tert-butyl 4-{N-ethyl-[prop{2}-enamido)methyl]benzamid{o}}aze{p}{a}{n}{e}-1-ca{r}{b}{o}{x}{y}l{a}{t}{e} is poised to make significant contributions to the field of medicinal chemistry.
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